![molecular formula C22H20ClN7O B609984 N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B609984.png)
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(3H-[1,2,3]triazolo[4,5-b]pyridin-3-yl)benzamide
Descripción general
Descripción
PF-06446846 is a small molecule inhibitor developed by Pfizer. It is a highly selective inhibitor of proprotein convertase subtilisin/kexin type 9 (PCSK9), a protein that plays a crucial role in regulating plasma low-density lipoprotein cholesterol levels . By inhibiting PCSK9, PF-06446846 has the potential to lower cholesterol levels and reduce the risk of cardiovascular diseases .
Aplicaciones Científicas De Investigación
PF-06446846 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of PCSK9 and its effects on cholesterol metabolism.
Biology: Employed in cellular and molecular biology studies to investigate the role of PCSK9 in various biological processes.
Medicine: Explored as a potential therapeutic agent for lowering cholesterol levels and reducing the risk of cardiovascular diseases.
Industry: Utilized in the development of new cholesterol-lowering drugs and other related applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
PF-06446846 can be synthesized through a multi-step process involving the formation of key intermediates and their subsequent coupling . The synthetic route typically involves the following steps:
Formation of the triazolopyridine core: This step involves the cyclization of appropriate precursors to form the triazolopyridine ring system.
Introduction of the piperidine moiety: The piperidine ring is introduced through a nucleophilic substitution reaction.
Coupling with the chloropyridine derivative: The final step involves coupling the triazolopyridine intermediate with a chloropyridine derivative to form PF-06446846.
Industrial Production Methods
Industrial production of PF-06446846 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification methods, and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
PF-06446846 undergoes several types of chemical reactions, including:
Oxidation: PF-06446846 can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: PF-06446846 can undergo substitution reactions, particularly nucleophilic substitution, to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic reagents such as amines or thiols can be used under appropriate conditions.
Major Products
Mecanismo De Acción
PF-06446846 exerts its effects by selectively inhibiting the translation of PCSK9. It induces the ribosome to stall around codon 34, mediated by the sequence of the nascent chain within the exit tunnel . This selective stalling prevents the synthesis of PCSK9, leading to reduced levels of plasma PCSK9 and subsequently lower cholesterol levels . The mechanism of action reveals the tunability of the human ribosome, allowing small molecules to specifically block the translation of individual transcripts .
Comparación Con Compuestos Similares
PF-06446846 is unique in its selective inhibition of PCSK9 translation. Similar compounds include:
PF-543: Another PCSK9 inhibitor developed by Pfizer, but with a different mechanism of action.
PF-04859989: A compound with similar inhibitory effects on PCSK9 but differing in its chemical structure and pharmacokinetics.
PF-06446846 stands out due to its high selectivity and unique mechanism of action, making it a valuable tool in both research and potential therapeutic applications .
Propiedades
IUPAC Name |
N-(3-chloropyridin-2-yl)-N-[(3R)-piperidin-3-yl]-4-(triazolo[4,5-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN7O/c23-18-5-2-12-25-20(18)29(17-4-1-11-24-14-17)22(31)15-7-9-16(10-8-15)30-21-19(27-28-30)6-3-13-26-21/h2-3,5-10,12-13,17,24H,1,4,11,14H2/t17-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTXHWQFIXYHCL-QGZVFWFLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CNC1)N(C2=C(C=CC=N2)Cl)C(=O)C3=CC=C(C=C3)N4C5=C(C=CC=N5)N=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of PF-06446846?
A1: PF-06446846 is a small molecule that selectively inhibits the translation of proprotein convertase subtilisin/kexin type 9 (PCSK9) [, , , , ]. It achieves this by binding to the human ribosome and trapping the nascent PCSK9 polypeptide chain within the ribosome's exit tunnel, effectively stalling translation [, ].
Q2: How does PF-06446846 specifically target PCSK9 translation?
A2: PF-06446846's selectivity arises from its interaction with specific amino acid residues on the PCSK9 nascent chain within the ribosome exit tunnel [, ]. This interaction is dependent on the unique sequence of the PCSK9 nascent chain and leads to the formation of a stable complex that prevents further translation [].
Q3: What is the structural basis for PF-06446846's interaction with the ribosome?
A3: Cryo-electron microscopy (cryo-EM) studies have revealed that PF-06446846 binds to a eukaryotic-specific pocket within the ribosome exit tunnel formed by the 28S ribosomal RNA (rRNA) []. This binding redirects the path of the nascent polypeptide chain and traps the ribosome in a rotated state, preventing efficient translocation of mRNA and tRNAs, ultimately leading to translational stalling [].
Q4: What are the downstream effects of PCSK9 inhibition by PF-06446846?
A4: PCSK9 plays a crucial role in regulating low-density lipoprotein cholesterol (LDL-C) levels in the blood [, ]. By inhibiting PCSK9 translation, PF-06446846 reduces plasma PCSK9 levels, leading to increased availability of LDL receptors on liver cells [, ]. This enhanced uptake of LDL-C from circulation results in an overall decrease in plasma cholesterol levels [, ].
Q5: What is the therapeutic potential of PF-06446846?
A5: Preclinical studies in rats have demonstrated that oral administration of PF-06446846 effectively reduces both plasma PCSK9 and total cholesterol levels [, ]. This finding highlights its potential as an oral therapeutic agent for managing hypercholesterolemia and potentially mitigating the risk of cardiovascular disease [, , ].
Q6: What are the limitations of the current research on PF-06446846?
A6: While preclinical data on PF-06446846 show promise, it is crucial to acknowledge that these findings stem from in vitro and animal studies [, ]. Further research, including clinical trials, is necessary to confirm its efficacy and safety profile in humans, determine appropriate dosages, and assess long-term effects.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



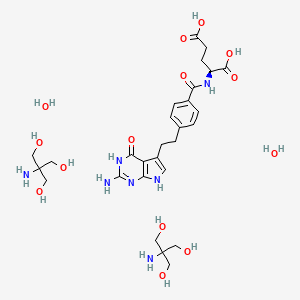
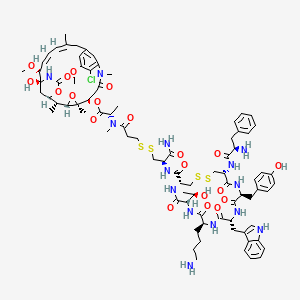


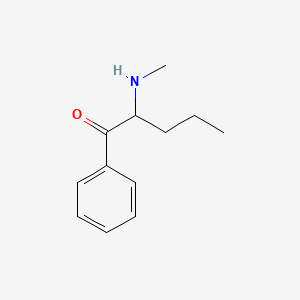
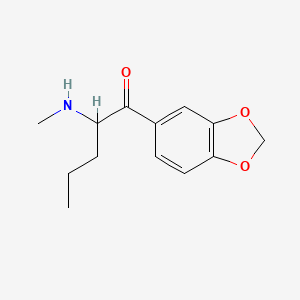
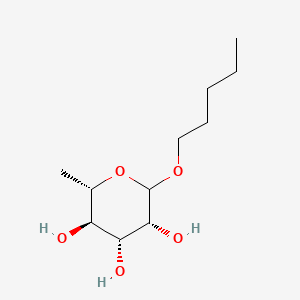
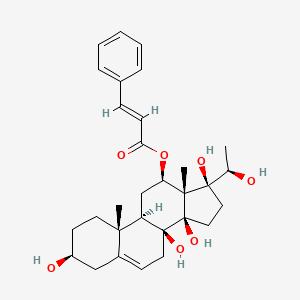

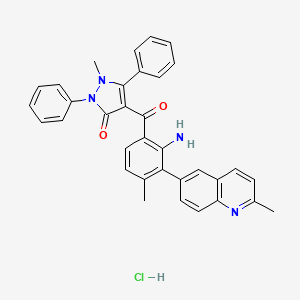

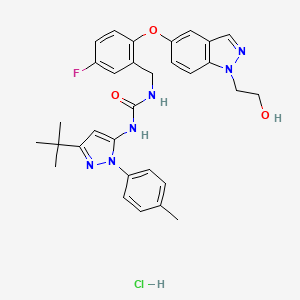
![(2-Ethoxy-2-methylpropanoyl)oxymethyl 6-(1-hydroxyethyl)-7-oxo-3-(1-oxothiolan-3-yl)sulfanyl-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B609924.png)